4-Androsten-17A-OL-3-one-2,2,4,6,6-D5 4-Androsten-17A-OL-3-one-2,2,4,6,6-D5
Brand Name: Vulcanchem
CAS No.: 165195-35-7
VCID: VC20916595
InChI: InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21H,3-10H2,1-2H3/t14-,15-,16-,17+,18-,19-/m0/s1/i3D2,7D2,11D
SMILES: CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C
Molecular Formula: C19H28O2
Molecular Weight: 293.5 g/mol

4-Androsten-17A-OL-3-one-2,2,4,6,6-D5

CAS No.: 165195-35-7

Cat. No.: VC20916595

Molecular Formula: C19H28O2

Molecular Weight: 293.5 g/mol

* For research use only. Not for human or veterinary use.

4-Androsten-17A-OL-3-one-2,2,4,6,6-D5 - 165195-35-7

Specification

CAS No. 165195-35-7
Molecular Formula C19H28O2
Molecular Weight 293.5 g/mol
IUPAC Name (8R,9S,10R,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-hydroxy-10,13-dimethyl-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
Standard InChI InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21H,3-10H2,1-2H3/t14-,15-,16-,17+,18-,19-/m0/s1/i3D2,7D2,11D
Standard InChI Key MUMGGOZAMZWBJJ-PPXDMADMSA-N
Isomeric SMILES [2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@H]4O)C)C
SMILES CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C
Canonical SMILES CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C

Introduction

Chemical Identity and Structural Characteristics

4-Androsten-17A-OL-3-one-2,2,4,6,6-D5, also known as epitestosterone-2,2,4,6,6-D5, is a synthetic derivative of testosterone with deuterium atoms strategically incorporated at specific positions. This compound is characterized by the presence of deuterium, a stable isotope of hydrogen, at positions 2, 4, and 6 of the steroid skeleton, which enhances its stability and alters its metabolic pathways . The presence of deuterium makes this compound particularly valuable in research applications involving metabolic tracing and pharmacokinetics.
The compound belongs to the androstane steroid family and features the basic four-ring structure characteristic of steroids, with a hydroxyl group at the 17-alpha position and a ketone group at position 3. Unlike testosterone (which has a 17-beta hydroxyl configuration), this compound features the 17-alpha orientation, making it an epitestosterone derivative .

Identification Parameters

ParameterValue
CAS Number165195-35-7
Molecular FormulaC19H23D5O2
Molecular Weight293.455 g/mol
Exact Mass293.240326 g/mol
IUPAC Name(8R,9S,10R,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-hydroxy-10,13-dimethyl-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
Common SynonymsEpitestosterone-2,2,4,6,6-D5, (17α)-17-Hydroxy(2,2,4,6,6-H)androst-4-en-3-one

Physical and Chemical Properties

The physical and chemical properties of 4-Androsten-17A-OL-3-one-2,2,4,6,6-D5 provide crucial information for its handling, storage, and application in various research settings. These properties also influence its behavior in biological systems and analytical procedures.

Physical Properties

Based on available data, 4-Androsten-17A-OL-3-one-2,2,4,6,6-D5 exhibits the following physical properties:

PropertyValue
Density1.1±0.1 g/cm³
Boiling Point432.9±45.0 °C at 760 mmHg
Flash Point184.7±21.3 °C
LogP3.47
PSA (Polar Surface Area)37.30 Ų
Vapour Pressure0.0±2.3 mmHg at 25°C
Index of Refraction1.560
These properties highlight the compound's relatively high boiling point and lipophilic nature, consistent with its steroid structure . The LogP value of 3.47 indicates moderate lipophilicity, which influences its solubility in different solvents and potential for membrane permeability in biological systems.

Chemical Reactivity

The deuterium substitution in 4-Androsten-17A-OL-3-one-2,2,4,6,6-D5 influences its chemical reactivity compared to non-deuterated epitestosterone. Deuterium forms stronger bonds with carbon atoms than hydrogen, leading to the kinetic isotope effect where certain reactions proceed more slowly when deuterium is present. This property is particularly important for its applications as a metabolic tracer, as the deuterated positions may exhibit altered reactivity in enzymatic systems .

Applications in Research and Analysis

4-Androsten-17A-OL-3-one-2,2,4,6,6-D5 serves several important functions in research and analytical chemistry, particularly in the field of steroid analysis and metabolism studies.

Analytical Reference Standards

Comparison with Non-Deuterated Analogues

Comparing 4-Androsten-17A-OL-3-one-2,2,4,6,6-D5 with its non-deuterated counterpart provides insights into the effects of deuterium substitution on various properties and behaviors.

Analytical Considerations

From an analytical perspective, 4-Androsten-17A-OL-3-one-2,2,4,6,6-D5 offers significant advantages over non-deuterated epitestosterone as an internal standard in mass spectrometry. The mass shift caused by deuterium incorporation (approximately +5 Da) allows for clear differentiation between the analyte and the internal standard, even in complex biological matrices, without altering chromatographic behavior significantly .

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